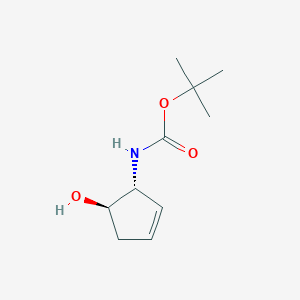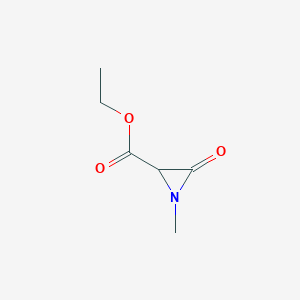![molecular formula C7H6N2S B062507 5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile CAS No. 173667-50-0](/img/structure/B62507.png)
5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds, such as thieno[3,4-c]pyrrole-4,6-diones, involves well-defined donor–acceptor (D–A) conjugated oligomers incorporating the thieno[3,4-c]pyrrole-4,6-dione (TPD) acceptor and two symmetrical thiophene units as donor π-bridge . The synthesis process involves a mixture of compounds in a solution, yielding a solid product .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using density functional theory (DFT) at the B3LYP/6-31G (d) level . The ground state geometries, molecular planarity parameter, and span of deviation from the plane were analyzed to study the planarity of all of the molecules .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied in the context of organic photovoltaics . The performance of BHJ photovoltaic devices with an active layer of an electron-donor oligomeric material blended with an electron acceptor has been investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. They possess a lower band gap ranging from 1.95 to 2.21 eV . The modified molecules also exhibit higher λmax values .Future Directions
The future directions in the research of related compounds involve improving the working efficiency of organic solar cells by utilizing a terminal acceptor modification approach . The results demonstrate that tuning of materials with efficient donor and acceptor materials can enhance the optical, electrochemical and eventually the power conversion efficiency (PCE) values of BHJ solar cells .
properties
IUPAC Name |
5,6-dihydro-4H-thieno[3,4-c]pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-1-7-6-3-9-2-5(6)4-10-7/h4,9H,2-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDSSFGHKUVORJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CSC(=C2CN1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B62424.png)

![7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine](/img/structure/B62426.png)
![3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile](/img/structure/B62428.png)
![1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine](/img/structure/B62432.png)








